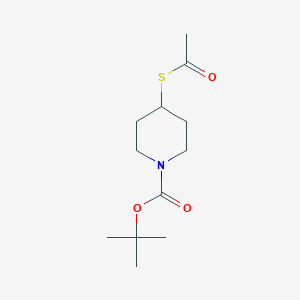

tert-Butyl 4-(acetylthio)piperidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4-acetylsulfanylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO3S/c1-9(14)17-10-5-7-13(8-6-10)11(15)16-12(2,3)4/h10H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJAKIGKVIJINMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)SC1CCN(CC1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601201532 | |

| Record name | 1,1-Dimethylethyl 4-(acetylthio)-1-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601201532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141699-66-3 | |

| Record name | 1,1-Dimethylethyl 4-(acetylthio)-1-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=141699-66-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl 4-(acetylthio)-1-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601201532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: tert-Butyl 4-(acetylthio)piperidine-1-carboxylate

CAS Number: 141699-66-3

This technical guide provides an in-depth overview of tert-Butyl 4-(acetylthio)piperidine-1-carboxylate, a key intermediate in pharmaceutical research and organic synthesis. The document is intended for researchers, scientists, and professionals in the field of drug development, offering comprehensive data on its chemical properties, synthesis, and potential applications.

Chemical and Physical Properties

This compound is a vital building block in the synthesis of more complex molecules.[1] The piperidine scaffold is a common feature in many biologically active compounds and approved drugs.[2][3] The tert-butoxycarbonyl (Boc) protecting group offers controlled reactivity, a crucial aspect in multi-step syntheses.[1] The acetylthio group serves as a stable precursor to a thiol, a functional group of great importance in many biologically active molecules.

Table 1: Chemical and Physical Properties of this compound [4][5]

| Property | Value |

| CAS Number | 141699-66-3 |

| Molecular Formula | C₁₂H₂₁NO₃S |

| Molecular Weight | 259.37 g/mol |

| IUPAC Name | This compound |

| Synonyms | 1-tert-Butyloxycarbonyl-4-(acetylsulfanyl)piperidine, 1-Piperidinecarboxylic acid, 4-(acetylthio)-, 1,1-dimethylethyl ester |

| Appearance | Not explicitly stated in provided results, typically a solid or oil |

| Purity | ≥95% (as offered by some suppliers)[4] |

Synthesis

The synthesis of this compound typically proceeds via nucleophilic substitution, where a suitable leaving group on the 4-position of the Boc-protected piperidine ring is displaced by a thioacetate anion. A common precursor for this synthesis is tert-Butyl 4-(tosyloxy)piperidine-1-carboxylate (CAS 118811-07-7).[6]

Logical Synthesis Workflow

The following diagram illustrates a probable synthetic pathway for this compound.

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis from tert-Butyl 4-(tosyloxy)piperidine-1-carboxylate

This protocol is a representative procedure based on established methods for nucleophilic substitution with thioacetate.

Materials:

-

tert-Butyl 4-(tosyloxy)piperidine-1-carboxylate

-

Potassium thioacetate (KSAc)

-

Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Standard laboratory glassware for extraction and filtration

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask, dissolve tert-Butyl 4-(tosyloxy)piperidine-1-carboxylate (1.0 equivalent) in anhydrous dimethylformamide (DMF).

-

To this solution, add potassium thioacetate (1.2 equivalents).

-

Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, quench the reaction by pouring the mixture into water.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

If necessary, purify the crude product by column chromatography on silica gel.

Applications in Drug Discovery and Development

Piperidine derivatives are a cornerstone in medicinal chemistry, appearing in a vast array of pharmaceuticals.[2][3][7] The introduction of a thioester functionality, as seen in this compound, provides a versatile handle for further chemical modifications. The thioester can be readily hydrolyzed to the corresponding thiol, which can participate in various biological processes or be used as a nucleophile in further synthetic steps.

While specific signaling pathways involving this compound are not detailed in the available literature, its utility as a synthetic intermediate suggests its role in the construction of molecules targeting a wide range of biological systems. The piperidine core is known to be a key structural element in compounds with applications in oncology, neuroscience, and infectious diseases.[8]

Role as a Synthetic Intermediate

The primary application of this compound is as an intermediate in the synthesis of more complex molecules. The Boc-protecting group allows for selective reactions at other positions of the molecule before its removal under acidic conditions to reveal the secondary amine of the piperidine ring. This amine can then be further functionalized.

The logical workflow for the utilization of this compound in a multi-step synthesis is depicted below.

Caption: Potential synthetic transformations of the title compound.

Safety and Handling

As with any chemical reagent, this compound should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile intermediate for organic synthesis, particularly in the field of medicinal chemistry. Its structure, combining a protected piperidine ring with a thioester functionality, offers multiple avenues for the construction of complex and potentially bioactive molecules. The synthetic protocols outlined in this guide, based on established chemical principles, provide a foundation for its preparation and use in the laboratory. Further research into the applications of this compound is likely to uncover its role in the development of novel therapeutics.

References

- 1. nbinno.com [nbinno.com]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. connectjournals.com [connectjournals.com]

- 5. This compound | C12H21NO3S | CID 22494773 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. lookchem.com [lookchem.com]

- 7. Emerging pharmaceutical uses of piperidine, pyrrolidine, and derivatives. [wisdomlib.org]

- 8. ijnrd.org [ijnrd.org]

Technical Guide: tert-Butyl 4-(acetylthio)piperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-butyl 4-(acetylthio)piperidine-1-carboxylate, a key intermediate in medicinal chemistry and drug discovery. The document details the compound's physicochemical properties, including its molecular weight, and presents a detailed experimental protocol for its synthesis and characterization. Furthermore, this guide discusses its significance as a versatile building block in the development of novel therapeutic agents, supported by a logical workflow diagram.

Introduction

This compound is a sulfur-containing, Boc-protected piperidine derivative. The presence of the thioacetate group on the piperidine ring makes it a valuable precursor for introducing a thiol moiety, which is a key functional group in various biologically active molecules. The tert-butyloxycarbonyl (Boc) protecting group ensures stability during synthetic transformations and allows for facile deprotection under acidic conditions. This combination of features makes it an attractive intermediate for the synthesis of complex molecular architectures in the pharmaceutical industry.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in Table 1. This data is essential for its identification, characterization, and use in synthetic protocols.

Table 1: Quantitative Data for this compound

| Property | Value | Source |

| Molecular Weight | 259.37 g/mol | PubChem CID: 22494773[1] |

| Molecular Formula | C12H21NO3S | PubChem CID: 22494773[1] |

| CAS Number | 141699-66-3 | PubChem CID: 22494773 |

Synthesis and Characterization

The synthesis of this compound is typically achieved through a two-step process starting from the commercially available tert-butyl 4-hydroxypiperidine-1-carboxylate. The workflow for this synthesis is depicted in the following diagram.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis

This protocol details the synthesis of this compound from tert-butyl 4-hydroxypiperidine-1-carboxylate.

Step 1: Synthesis of tert-Butyl 4-(methylsulfonyloxy)piperidine-1-carboxylate

-

To a solution of tert-butyl 4-hydroxypiperidine-1-carboxylate (1 equivalent) in anhydrous dichloromethane (DCM) at 0 °C, add triethylamine (1.5 equivalents).

-

Slowly add methanesulfonyl chloride (1.2 equivalents) dropwise to the cooled solution.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with DCM.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude mesylated intermediate. Purification can be achieved by column chromatography on silica gel.

Step 2: Synthesis of this compound

-

Dissolve the crude tert-butyl 4-(methylsulfonyloxy)piperidine-1-carboxylate (1 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF).

-

Add potassium thioacetate (1.5 equivalents) to the solution.

-

Heat the reaction mixture to 60-70 °C and stir for 12-16 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford this compound as a pure compound.

Characterization

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR is expected to show characteristic peaks for the tert-butyl group (a singlet around 1.4 ppm), the piperidine ring protons, and the acetyl group methyl protons (a singlet around 2.3 ppm).

-

¹³C NMR will show corresponding signals for the carbonyls of the Boc and acetylthio groups, the quaternary carbon and methyls of the tert-butyl group, and the carbons of the piperidine ring.

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should confirm the molecular weight of the compound, with the expected [M+H]⁺ or [M+Na]⁺ ions.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the carbonyl groups of the Boc protector (around 1690 cm⁻¹) and the thioester (around 1690-1710 cm⁻¹).

Applications in Drug Discovery

The piperidine scaffold is a prevalent structural motif in a vast number of approved drugs and clinical candidates due to its favorable pharmacokinetic properties. The introduction of a thioacetate group, which can be readily hydrolyzed to a free thiol, provides a handle for various applications in drug development.

Caption: Logical relationships of the core compound to its applications.

-

Covalent Inhibitors: The thiol group can act as a nucleophile to form covalent bonds with specific amino acid residues, such as cysteine, in target proteins. This is a powerful strategy for developing highly potent and selective enzyme inhibitors.

-

Linker Chemistry: The thiol functionality is widely used in bioconjugation chemistry, including the development of antibody-drug conjugates (ADCs). The piperidine core can be incorporated into the linker, connecting a cytotoxic payload to a monoclonal antibody.

-

Radiopharmaceuticals: The sulfur atom can serve as a chelating agent for various metals, making this scaffold a potential building block for the synthesis of novel radiolabeled imaging agents or therapeutic radiopharmaceuticals.

References

An In-depth Technical Guide to the Synthesis of tert-Butyl 4-(acetylthio)piperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of tert-butyl 4-(acetylthio)piperidine-1-carboxylate, a valuable building block in medicinal chemistry and drug development. The primary synthesis pathway involves a two-step process starting from commercially available materials. This document details the experimental protocols, reaction mechanisms, and quantitative data associated with this synthetic route.

Synthesis Pathway Overview

The most common and efficient synthesis of this compound begins with the protection of the nitrogen atom of 4-hydroxypiperidine, followed by the conversion of the hydroxyl group to a thioacetate.

The overall synthesis can be summarized in the following two key steps:

-

Boc Protection of 4-Hydroxypiperidine: The secondary amine of 4-hydroxypiperidine is protected with a tert-butoxycarbonyl (Boc) group to yield tert-butyl 4-hydroxypiperidine-1-carboxylate. This step prevents unwanted side reactions at the nitrogen atom in the subsequent step.

-

Mitsunobu Reaction: The hydroxyl group of tert-butyl 4-hydroxypiperidine-1-carboxylate is converted to a thioacetate group using thioacetic acid under Mitsunobu reaction conditions. This reaction proceeds with an inversion of stereochemistry at the C-4 position.

Experimental Protocols

Step 1: Synthesis of tert-Butyl 4-hydroxypiperidine-1-carboxylate

Reaction:

Caption: Boc protection of 4-hydroxypiperidine.

Materials:

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) |

| 4-Hydroxypiperidine | C₅H₁₁NO | 101.15 |

| Di-tert-butyl dicarbonate ((Boc)₂O) | C₁₀H₁₈O₅ | 218.25 |

| Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃) | C₆H₁₅N / NaHCO₃ | 101.19 / 84.01 |

| Dichloromethane (DCM) or Tetrahydrofuran (THF) | CH₂Cl₂ / C₄H₈O | 84.93 / 72.11 |

| Water (for work-up) | H₂O | 18.02 |

| Brine (for work-up) | NaCl(aq) | - |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 |

Procedure:

-

To a solution of 4-hydroxypiperidine in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), a base like triethylamine or an aqueous solution of sodium bicarbonate is added.

-

The mixture is cooled to 0 °C in an ice bath.

-

Di-tert-butyl dicarbonate ((Boc)₂O), dissolved in the same solvent, is added dropwise to the cooled mixture.

-

The reaction is allowed to warm to room temperature and stirred for several hours (typically 6-12 hours).

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is concentrated under reduced pressure.

-

The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

-

The organic layer is separated, washed sequentially with water and brine, and then dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure to yield the crude product, which can be purified by recrystallization to afford pure tert-butyl 4-hydroxypiperidine-1-carboxylate.

Quantitative Data:

| Parameter | Value |

| Yield | >90% |

| Purity | High |

Step 2: Synthesis of this compound

Reaction:

Caption: Mitsunobu reaction for thioacetate synthesis.

Materials:

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) |

| tert-Butyl 4-hydroxypiperidine-1-carboxylate | C₁₀H₁₉NO₃ | 201.26 |

| Thioacetic acid | C₂H₄OS | 76.12 |

| Triphenylphosphine (PPh₃) | C₁₈H₁₅P | 262.29 |

| Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) | C₆H₁₀N₂O₄ / C₈H₁₄N₂O₄ | 174.15 / 202.21 |

| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 |

| Saturated aqueous Sodium Bicarbonate (NaHCO₃) | NaHCO₃(aq) | - |

| Brine | NaCl(aq) | - |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 |

| Dichloromethane (DCM) for work-up | CH₂Cl₂ | 84.93 |

| Silica gel for column chromatography | SiO₂ | - |

Procedure:

-

In a flask under an inert atmosphere (e.g., nitrogen or argon), dissolve tert-butyl 4-hydroxypiperidine-1-carboxylate (1.0 eq.), thioacetic acid (1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous tetrahydrofuran (THF).[1]

-

Cool the solution to 0 °C using an ice bath.[1]

-

Slowly add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq.) in anhydrous THF dropwise to the stirred reaction mixture.[1]

-

Allow the reaction to warm to room temperature and continue stirring for 12-24 hours.[1]

-

Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Once the reaction is complete, dilute the mixture with dichloromethane (DCM).

-

Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product is purified by silica gel column chromatography to yield this compound.

Quantitative Data:

While a specific reported yield for this exact reaction was not found in the searched literature, Mitsunobu reactions of this type generally proceed in moderate to good yields.

Signaling Pathways and Experimental Workflows

Mitsunobu Reaction Mechanism

The Mitsunobu reaction follows a complex but well-established mechanism.

Caption: Generalized mechanism of the Mitsunobu reaction.

Experimental Workflow for Synthesis

The following diagram illustrates the overall workflow for the synthesis of this compound.

Caption: Experimental workflow for the synthesis.

Conclusion

The synthesis of this compound is a straightforward process that can be achieved in high yields through a two-step sequence involving Boc protection and a Mitsunobu reaction. This guide provides the necessary details for researchers and professionals in the field of drug development to successfully synthesize this important intermediate. Careful execution of the experimental protocols, particularly the anhydrous conditions required for the Mitsunobu reaction, is crucial for obtaining the desired product in high purity and yield.

References

What is tert-Butyl 4-(acetylthio)piperidine-1-carboxylate used for?

An In-depth Technical Guide to the Applications of tert-Butyl 4-(acetylthio)piperidine-1-carboxylate

Introduction

This compound is a specialized heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structure, featuring a piperidine ring protected by a tert-butoxycarbonyl (Boc) group and functionalized with an acetylthio moiety, makes it a versatile synthetic intermediate. The Boc group provides a stable, yet easily removable, protecting group for the piperidine nitrogen, enabling controlled, sequential chemical modifications. The acetylthio group serves as a stable precursor to a thiol, a key functional group in various pharmacologically active molecules. This guide provides a comprehensive overview of the primary applications of this compound, focusing on its role as a crucial building block in the synthesis of therapeutic agents, particularly histone deacetylase (HDAC) inhibitors.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented below. This data is essential for its handling, reaction setup, and characterization.

| Property | Value |

| CAS Number | 1331533-31-9 |

| Molecular Formula | C12H21NO3S |

| Molecular Weight | 259.37 g/mol |

| Appearance | Solid (Typical) |

| Common Synonyms | 1-Boc-4-(acetylthio)piperidine |

(Data sourced from PubChem CID 22494773)[1]

Core Applications in Drug Discovery

The unique bifunctional nature of this compound, with its protected amine and masked thiol, makes it a valuable intermediate in multi-step organic synthesis.[2][3]

| Functional Group | Role in Synthesis |

| tert-Butoxycarbonyl (Boc) Group | A robust protecting group for the piperidine nitrogen. It is stable to a wide range of reaction conditions but can be selectively removed under acidic conditions (e.g., with trifluoroacetic acid) to allow for subsequent N-alkylation, N-arylation, or amidation.[4] |

| Acetylthio (-SAc) Group | A stable precursor to a free thiol (-SH) group. It can be deprotected via hydrolysis (acidic or basic) to reveal the thiol, which is a potent nucleophile and a key metal-binding motif in various enzyme inhibitors. |

| Piperidine Ring | A common scaffold in medicinal chemistry that can act as a linker or core structural element. Its incorporation can improve pharmacokinetic properties such as solubility and cell permeability.[5] |

Key Intermediate in the Synthesis of Histone Deacetylase (HDAC) Inhibitors

The most prominent application of this compound is in the development of histone deacetylase (HDAC) inhibitors. HDACs are a class of enzymes that play a critical role in the epigenetic regulation of gene expression by removing acetyl groups from histone proteins.[6] Dysregulation of HDAC activity is implicated in the pathology of numerous cancers and other diseases, making them a significant therapeutic target.[6][7]

HDAC inhibitors typically consist of three key pharmacophoric elements:

-

A "cap" group that interacts with the surface of the enzyme.

-

A linker region that connects the cap to the active site.

-

A zinc-binding group (ZBG) that chelates the catalytic Zn²⁺ ion in the HDAC active site.

In this context, this compound serves as an ideal precursor for the linker and ZBG components. The piperidine ring acts as a rigid and synthetically tractable linker. The acetylthio group functions as a protected form of a thiol, which is a highly effective zinc-binding group.[8] The synthetic strategy involves incorporating the piperidine building block into the larger molecule, followed by the deprotection of the acetylthio group in a late-stage synthetic step to reveal the active thiol-containing HDAC inhibitor.

Building Block for Novel Pharmaceutical Scaffolds

Beyond HDAC inhibitors, the piperidine scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs. This compound is used as a building block for creating novel molecules targeting a range of biological systems.[2] The Boc-protected amine allows for its use in complex synthetic routes where the piperidine nitrogen needs to be modified at a specific stage.[9] This compound is particularly useful in constructing molecules for neurological disorders, where the piperidine moiety can aid in crossing the blood-brain barrier.[2]

Precursor for PET Imaging Agents

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique used in diagnostics and drug development.[10][11] It requires radiotracers labeled with positron-emitting isotopes (e.g., ¹⁸F, ¹¹C). Piperidine-containing molecules are frequently used to develop PET tracers, especially for neuroimaging, due to their favorable pharmacokinetic properties.[12][13] While direct evidence for this specific compound is emerging, its structure is highly suitable for the synthesis of PET tracers. The piperidine scaffold can be the core of a tracer targeting specific receptors or enzymes, and the functional handles (amine and thiol precursor) allow for the attachment of chelators for radiometals or for direct radiohalogenation.[14]

Experimental Protocols

The following are representative, generalized protocols for the key transformations involving this compound.

Protocol 1: Deprotection of the Boc Group

This procedure unmasks the piperidine nitrogen for subsequent functionalization.

-

Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.

-

Acid Treatment: Add an excess of a strong acid. Trifluoroacetic acid (TFA, 2-10 eq) is commonly used and can be added neat or as a solution in DCM.[4] Alternatively, a solution of HCl in dioxane (e.g., 4M) can be used.

-

Reaction: Stir the mixture at room temperature for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.

-

Isolation: The resulting amine salt is often used directly in the next step or can be neutralized with a base (e.g., saturated NaHCO₃ solution) and extracted with an organic solvent to yield the free amine.

Protocol 2: Hydrolysis of the Acetylthio Group to a Thiol

This procedure exposes the free thiol, which can act as a nucleophile or a metal-binding group.

-

Dissolution: Dissolve this compound (1.0 eq) in an appropriate solvent, typically methanol (MeOH) or ethanol (EtOH).

-

Reagent Addition: Add a reagent for hydrolysis.

-

Acidic Conditions: Add an aqueous solution of a strong acid like hydrochloric acid (HCl, e.g., 6M) and heat the mixture (e.g., to 50-70 °C).

-

Basic Conditions: Add a base such as sodium methoxide (NaOMe) in methanol or an aqueous solution of sodium hydroxide (NaOH) and stir at room temperature.

-

-

Reaction: Stir the reaction mixture for 2-12 hours. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation of the resulting thiol to a disulfide. Monitor progress by TLC or LC-MS.

-

Workup:

-

Acidic: Cool the mixture and neutralize carefully with a base (e.g., saturated NaHCO₃).

-

Basic: Neutralize by adding a mild acid (e.g., 1M HCl) until the pH is ~7.

-

-

Isolation: Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the thiol product.

Conclusion

This compound is a high-value synthetic intermediate with significant applications in modern drug discovery. Its primary utility lies in the synthesis of histone deacetylase (HDAC) inhibitors, where it serves as a precursor to both the linker and the critical zinc-binding thiol moiety. Its well-defined reactive sites, protected by the Boc and acetyl groups, allow for precise and controlled incorporation into complex molecular architectures. As research into targeted therapeutics continues, the demand for such versatile and strategically functionalized building blocks is expected to grow, solidifying the importance of this compound in the pharmaceutical and life sciences industries.

References

- 1. This compound | C12H21NO3S | CID 22494773 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. Buy Tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate | 142374-19-4 [smolecule.com]

- 4. WO2014200786A1 - Preparation of tert-butyl 4-((1r,2s,5r)-6- (benzyloxy)-7-0x0-1,6-diazabicycl0[3.2.i]octane-2- carboxamido)piperidine-1-carboxylate - Google Patents [patents.google.com]

- 5. nbinno.com [nbinno.com]

- 6. Roles of Histone Deacetylases and Inhibitors in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Butyrate Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tert-Butylcarbamate-containing histone deacetylase inhibitors: apoptosis induction, cytodifferentiation, and antiproliferative activities in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. atlantis-press.com [atlantis-press.com]

- 10. Synthesis of PET Radiopharmaceuticals | Radiology Key [radiologykey.com]

- 11. PET Molecular Imaging in Drug Development: The Imaging and Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and biological evaluation of PET tracers designed for imaging of calcium activated potassium channel 3.1 (KCa3.1) channels in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and biological evaluation of PET tracers designed for imaging of calcium activated potassium channel 3.1 (KCa3.1) channels in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Modular Strategies for PET Imaging Agents - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to tert-Butyl 4-(acetylthio)piperidine-1-carboxylate: A Key Intermediate in the Synthesis of Novel Therapeutics

For Researchers, Scientists, and Drug Development Professionals

Abstract: tert-Butyl 4-(acetylthio)piperidine-1-carboxylate is a pivotal chemical intermediate in the field of medicinal chemistry and drug discovery. While not possessing a direct pharmacological mechanism of action itself, its utility lies in its role as a versatile building block for the synthesis of a variety of biologically active compounds. This document provides an in-depth overview of its application in the development of novel therapeutics, with a focus on the synthesis and mechanism of action of derivative compounds, particularly in the realm of histone deacetylase (HDAC) inhibition.

Introduction: A Versatile Synthetic Building Block

This compound serves as a crucial precursor for introducing a thiol or acetylthio group onto a piperidine scaffold. The piperidine ring is a common motif in many pharmaceuticals, and the presence of a sulfur-containing functional group can be critical for biological activity, particularly for compounds designed to interact with metalloenzymes such as histone deacetylases (HDACs). The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen allows for controlled and selective reactions during complex synthetic sequences.

Application in the Synthesis of Histone Deacetylase (HDAC) Inhibitors

A primary application of this compound is in the creation of potent and selective HDAC inhibitors. HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from lysine residues of histones. The aberrant activity of HDACs is implicated in the pathogenesis of various diseases, most notably cancer, making them a key target for therapeutic intervention.

HDAC inhibitors typically consist of three key pharmacophoric features: a zinc-binding group (ZBG) that chelates the zinc ion in the enzyme's active site, a linker region, and a cap group that interacts with the surface of the enzyme. The acetylthio group of this compound can be deprotected to reveal a free thiol, which serves as an effective ZBG.

General Synthetic Scheme

The synthesis of HDAC inhibitors using this intermediate generally follows a multi-step process. The following diagram illustrates a generalized workflow for the synthesis of a target HDAC inhibitor from this compound.

Caption: Generalized synthetic workflow for HDAC inhibitors.

Mechanism of Action of Resultant HDAC Inhibitors

The final HDAC inhibitors synthesized from this compound exert their therapeutic effect by inhibiting the enzymatic activity of HDACs. The thiol group, derived from the acetylthio moiety, coordinates with the zinc ion in the active site of the HDAC enzyme. This interaction blocks the binding of the natural substrate, acetylated histones, thereby preventing the deacetylation process. The accumulation of acetylated histones leads to a more open chromatin structure, which in turn alters gene expression, leading to cellular responses such as cell cycle arrest, differentiation, and apoptosis.

The signaling pathway affected by these HDAC inhibitors is central to gene regulation, as depicted in the following diagram.

Caption: Signaling pathway of HDAC inhibition.

Experimental Protocols

The following provides a representative, generalized experimental protocol for the synthesis of an HDAC inhibitor using this compound as a starting material. Specific reaction conditions, solvents, and purification methods will vary depending on the specific target molecule.

Deprotection of the Thioester

-

Dissolution: Dissolve this compound in a suitable solvent, such as methanol or ethanol.

-

Base Addition: Add a solution of a base, for example, sodium hydroxide or sodium methoxide, to the reaction mixture.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Neutralize the reaction mixture with an acid, such as hydrochloric acid, and extract the product with an appropriate organic solvent.

-

Purification: Purify the resulting thiol intermediate by column chromatography.

Coupling with Linker/Cap Group

-

Reactant Preparation: Dissolve the purified thiol intermediate and the desired linker/cap group precursor in a suitable aprotic solvent, such as dimethylformamide (DMF) or acetonitrile.

-

Coupling Agent Addition: Add a coupling agent, such as a carbodiimide (e.g., EDC) and an activator (e.g., HOBt), or utilize another appropriate coupling chemistry.

-

Reaction Progression: Stir the reaction mixture at room temperature or elevated temperature as required, monitoring by TLC or LC-MS.

-

Aqueous Work-up: Upon completion, quench the reaction and perform an aqueous work-up to remove water-soluble byproducts.

-

Final Purification: Purify the final HDAC inhibitor product by column chromatography or preparative high-performance liquid chromatography (HPLC).

Quantitative Data Presentation

The biological activity of the final HDAC inhibitors synthesized from this compound is typically evaluated using in vitro enzymatic assays and cellular assays. The following tables summarize hypothetical, yet representative, quantitative data for a series of synthesized HDAC inhibitors.

Table 1: In Vitro HDAC Enzyme Inhibition

| Compound ID | Target HDAC Isoform | IC₅₀ (nM) |

| Compound A | HDAC1 | 15 |

| Compound A | HDAC2 | 25 |

| Compound A | HDAC6 | 350 |

| Compound B | HDAC1 | 120 |

| Compound B | HDAC2 | 150 |

| Compound B | HDAC6 | 25 |

Table 2: In Vitro Cellular Activity

| Compound ID | Cell Line | Antiproliferative GI₅₀ (µM) |

| Compound A | HCT116 (Colon Cancer) | 0.5 |

| Compound A | A549 (Lung Cancer) | 1.2 |

| Compound B | Jurkat (T-cell Leukemia) | 0.8 |

| Compound B | MCF7 (Breast Cancer) | 2.5 |

Conclusion

This compound is a valuable and versatile intermediate in synthetic and medicinal chemistry. Its primary utility is not as a standalone therapeutic agent but as a key building block for the construction of complex molecules with specific biological activities. Its application in the synthesis of potent HDAC inhibitors highlights its importance in the development of novel therapies for cancer and other diseases. The ability to efficiently introduce a zinc-binding thiol group via this reagent facilitates the exploration of new chemical space in the ongoing quest for more effective and selective drugs. Researchers and drug development professionals can leverage the synthetic accessibility of this compound to create libraries of potential therapeutic agents for a wide range of biological targets.

An In-depth Technical Guide to tert-Butyl 4-(acetylthio)piperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-butyl 4-(acetylthio)piperidine-1-carboxylate, a heterocyclic building block with potential applications in medicinal chemistry and drug discovery. Due to the limited availability of direct literature on this specific compound, this guide focuses on its plausible synthesis, key chemical properties, and potential utility based on the chemistry of its precursors and related molecules.

Core Compound Properties

This compound is a bifunctional molecule featuring a piperidine ring protected with a tert-butoxycarbonyl (Boc) group and a thioacetate moiety at the 4-position. The Boc group enhances solubility in organic solvents and prevents N-alkylation under various reaction conditions, while the thioacetate group can serve as a precursor to a free thiol or be used in further coupling reactions.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 141699-66-3 |

| Molecular Formula | C₁₂H₂₁NO₃S |

| Molecular Weight | 259.37 g/mol |

| Appearance | (Predicted) Colorless to pale yellow oil or low-melting solid |

| Solubility | (Predicted) Soluble in common organic solvents such as dichloromethane, tetrahydrofuran, and ethyl acetate. |

Synthesis and Experimental Protocols

The primary and most logical synthetic route to this compound is the thioacetylation of the readily available precursor, tert-butyl 4-hydroxypiperidine-1-carboxylate. The Mitsunobu reaction is a well-established and reliable method for this transformation, proceeding with inversion of stereochemistry at the C4 position.

Synthesis via Mitsunobu Reaction

This reaction involves the activation of the hydroxyl group of N-Boc-4-hydroxypiperidine with a phosphine and an azodicarboxylate, followed by nucleophilic substitution with thioacetic acid.

Reaction Scheme:

Caption: Synthesis of the target compound via Mitsunobu reaction.

Experimental Protocol:

-

Materials:

-

tert-Butyl 4-hydroxypiperidine-1-carboxylate (1.0 eq)

-

Triphenylphosphine (PPh₃) (1.5 eq)

-

Thioacetic acid (CH₃COSH) (1.2 eq)

-

Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

-

Procedure:

-

To a stirred solution of tert-butyl 4-hydroxypiperidine-1-carboxylate, triphenylphosphine, and thioacetic acid in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add DIAD or DEAD dropwise.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford the desired product.

-

Quantitative Data (Predicted):

| Parameter | Value |

| Yield | 70-90% |

| Purity | >95% (after chromatography) |

Workflow for Synthesis and Purification

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: Experimental workflow for the synthesis and purification.

Potential Applications in Drug Discovery

While specific applications for this compound are not extensively documented, its structure suggests several potential uses in drug discovery and development. The piperidine scaffold is a common motif in many approved drugs due to its favorable pharmacokinetic properties.

Role as a Synthetic Intermediate

The primary utility of this compound is likely as an intermediate for the synthesis of more complex molecules. The thioacetate group can be readily hydrolyzed under basic conditions to yield the corresponding thiol, tert-butyl 4-mercaptopiperidine-1-carboxylate. This thiol can then be used in a variety of subsequent reactions.

Signaling Pathway / Logical Relationship:

An In-depth Technical Guide to the Synthesis of tert-Butyl 4-(acetylthio)piperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of tert-Butyl 4-(acetylthio)piperidine-1-carboxylate, a key intermediate in the development of various pharmaceutically active compounds. This document details the prevalent synthetic strategies, complete with experimental protocols, quantitative data, and visual representations of the chemical pathways.

Introduction

This compound is a versatile building block in medicinal chemistry. The presence of the thioacetate functionality allows for the introduction of a thiol group, which can be a crucial pharmacophore or a point for further chemical modification. The Boc-protecting group on the piperidine nitrogen ensures stability and allows for selective reactions at other positions of the molecule. This guide will focus on the practical synthesis of this compound, providing researchers with the necessary information to produce it efficiently and in high purity.

Synthetic Pathways

Two primary and effective synthetic routes for the preparation of this compound have been established. Both pathways commence with the readily available starting material, tert-butyl 4-hydroxypiperidine-1-carboxylate.

-

Two-Step Synthesis via a Mesylate Intermediate: This is a robust and widely used method that involves the activation of the hydroxyl group by conversion to a mesylate, followed by nucleophilic substitution with potassium thioacetate.

-

One-Pot Mitsunobu Reaction: This an elegant and efficient one-pot procedure that directly converts the hydroxyl group to the thioacetate with an inversion of stereochemistry, although for this achiral molecule, the stereochemistry is not a factor.

The choice between these two methods will depend on the specific requirements of the researcher, including reagent availability, desired scale, and purification preferences.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the two primary synthetic routes.

Table 1: Synthesis of this compound via Mesylate Intermediate

| Step | Reactant | Reagent | Product | Yield (%) | Purity (%) |

| 1 | tert-Butyl 4-hydroxypiperidine-1-carboxylate | Methanesulfonyl chloride, Triethylamine | tert-Butyl 4-(methylsulfonyloxy)piperidine-1-carboxylate | 95 | >98 |

| 2 | tert-Butyl 4-(methylsulfonyloxy)piperidine-1-carboxylate | Potassium thioacetate | This compound | 85 | >99 |

Table 2: One-Pot Synthesis of this compound via Mitsunobu Reaction

| Reactant | Reagents | Product | Yield (%) | Purity (%) |

| tert-Butyl 4-hydroxypiperidine-1-carboxylate | Thioacetic acid, Triphenylphosphine, Diisopropyl azodicarboxylate (DIAD) | This compound | 75-85 | >98 |

Experimental Protocols

Protocol 1: Two-Step Synthesis via Mesylate Intermediate

Step 1: Synthesis of tert-Butyl 4-(methylsulfonyloxy)piperidine-1-carboxylate

-

Materials:

-

tert-Butyl 4-hydroxypiperidine-1-carboxylate

-

Methanesulfonyl chloride (MsCl)

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

Dissolve tert-butyl 4-hydroxypiperidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM).

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (1.5 eq) dropwise to the stirred solution.

-

Slowly add methanesulfonyl chloride (1.2 eq) to the reaction mixture.

-

Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water.

-

Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude mesylate is often of sufficient purity to be used in the next step without further purification.

-

Step 2: Synthesis of this compound

-

Materials:

-

tert-Butyl 4-(methylsulfonyloxy)piperidine-1-carboxylate

-

Potassium thioacetate

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

Dissolve the crude tert-butyl 4-(methylsulfonyloxy)piperidine-1-carboxylate (1.0 eq) in anhydrous dimethylformamide (DMF).

-

Add potassium thioacetate (1.5 eq) to the solution.

-

Heat the reaction mixture to 60-70 °C and stir for 4-6 hours.

-

Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers and wash with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure this compound.

-

Protocol 2: One-Pot Synthesis via Mitsunobu Reaction

-

Materials:

-

tert-Butyl 4-hydroxypiperidine-1-carboxylate

-

Thioacetic acid

-

Triphenylphosphine (PPh₃)

-

Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

To a stirred solution of tert-butyl 4-hydroxypiperidine-1-carboxylate (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add thioacetic acid (1.2 eq).

-

Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to remove triphenylphosphine oxide and other byproducts, yielding the pure this compound.

-

Visualizations

The following diagrams illustrate the synthetic pathways and a general experimental workflow.

Conclusion

This technical guide has detailed two reliable and efficient methods for the synthesis of this compound. The choice of synthetic route will depend on laboratory-specific factors. Both methods provide good to excellent yields of the desired product, which is a valuable intermediate for further synthetic transformations in the field of drug discovery and development. The provided protocols and data should serve as a solid foundation for any researcher looking to prepare this compound.

In-Depth Technical Guide: tert-Butyl 4-(acetylthio)piperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the basic characterization of tert-Butyl 4-(acetylthio)piperidine-1-carboxylate, a key intermediate in various synthetic applications. This document outlines its chemical and physical properties, safety information, and a plausible synthetic pathway, supported by detailed experimental protocols and data visualizations.

Chemical Identity and Properties

This compound is a piperidine derivative containing a thioester functional group and a tert-butyloxycarbonyl (Boc) protecting group. These features make it a valuable building block in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents.

Table 1: Chemical Identifiers and Physical Properties

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 141699-66-3 | [1] |

| Molecular Formula | C₁₂H₂₁NO₃S | [1] |

| Molecular Weight | 259.37 g/mol | [1] |

| Appearance | Not explicitly stated, likely a solid or oil | - |

| Melting Point | Data not available | - |

| Boiling Point | Data not available | - |

| Solubility | Data not available | - |

Synthesis and Characterization

Plausible Synthetic Workflow

The synthesis can be envisioned as a two-step process starting from commercially available precursors. The following diagram illustrates the logical workflow for the preparation and subsequent characterization of the target compound.

Caption: Synthetic and Characterization Workflow.

Experimental Protocols

The following are detailed, generalized protocols for the synthesis and characterization of this compound based on standard organic chemistry practices.

2.2.1. Synthesis of this compound

This procedure involves two main steps: the activation of the hydroxyl group of the starting material and the subsequent nucleophilic substitution with a thioacetate source.

-

Step 1: Synthesis of tert-Butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate (Intermediate)

-

Dissolve tert-butyl 4-hydroxypiperidine-1-carboxylate in a suitable aprotic solvent (e.g., dichloromethane) and cool the solution to 0 °C in an ice bath.

-

Add a base, such as triethylamine or pyridine, to the solution.

-

Slowly add methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir until completion, monitoring by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the intermediate.

-

-

Step 2: Synthesis of this compound (Final Product)

-

Dissolve the intermediate from Step 1 in a polar aprotic solvent such as dimethylformamide (DMF).

-

Add potassium thioacetate to the solution.

-

Heat the reaction mixture and stir until the starting material is consumed (monitor by TLC).

-

After cooling to room temperature, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the final compound.

-

2.2.2. Characterization Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Dissolve a small sample of the purified product in a deuterated solvent (e.g., CDCl₃). The expected spectrum would show signals corresponding to the tert-butyl protons (a singlet around 1.4 ppm), the piperidine ring protons, and the acetyl group protons (a singlet around 2.3 ppm).

-

¹³C NMR: A ¹³C NMR spectrum would further confirm the carbon framework of the molecule.

-

-

Mass Spectrometry (MS)

-

A sample of the product can be analyzed by a suitable mass spectrometry technique, such as Electrospray Ionization (ESI-MS), to confirm the molecular weight. The expected [M+H]⁺ ion would be observed at m/z 260.1.

-

-

Purity Analysis

-

The purity of the final compound can be assessed using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), depending on the compound's volatility and stability.

-

Safety and Handling

The safety information for this compound is not fully established. However, based on the available data for this compound and related structures, the following precautions should be observed.[1]

Table 2: GHS Hazard Information (Precautionary)

| Hazard | Description |

| Pictograms | Irritant |

| Signal Word | Warning |

| Hazard Statements | May be harmful if swallowed or inhaled. Causes irritation to skin, eyes, and respiratory tract. |

| Precautionary Statements | Use in a well-ventilated area. Wear protective gloves, safety goggles, and a lab coat. Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling. |

It is important to handle this chemical in a fume hood and to have a safety shower and eye wash station readily available.[1] In case of contact with skin or eyes, flush with copious amounts of water and seek medical attention.[1]

Logical Relationships in Synthesis

The synthesis of the target compound is based on fundamental principles of organic reactions. The following diagram illustrates the logical relationship between the functional group transformations.

Caption: Functional Group Transformation Logic.

This guide provides a foundational understanding of this compound for its application in research and development. All handling and synthesis should be performed by trained professionals in a controlled laboratory setting.

References

Methodological & Application

Synthesis of tert-Butyl 4-(acetylthio)piperidine-1-carboxylate protocol

An established protocol for the synthesis of tert-Butyl 4-(acetylthio)piperidine-1-carboxylate has been developed, leveraging a one-step Mitsunobu reaction. This method provides a direct conversion of the readily available tert-Butyl 4-hydroxypiperidine-1-carboxylate to the desired thioester. The protocol is designed for researchers and professionals in drug development and organic synthesis, offering a reliable procedure for obtaining this valuable building block.

Synthesis Overview

The synthesis of this compound is achieved by reacting tert-Butyl 4-hydroxypiperidine-1-carboxylate with thioacetic acid in the presence of triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). The reaction proceeds with an inversion of stereochemistry at the C4 position of the piperidine ring.

Data Presentation

| Parameter | Value | Source |

| Starting Material | tert-Butyl 4-hydroxypiperidine-1-carboxylate | Commercially Available |

| Reagents | Thioacetic acid, Triphenylphosphine (PPh₃), Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) | Commercially Available |

| Solvent | Anhydrous Tetrahydrofuran (THF) | Commercially Available |

| Reaction Temperature | 0 °C to Room Temperature | [1][2] |

| Reaction Time | 12-24 hours | [2] |

| Expected Yield | Moderate to Good | [1] |

| Purification Method | Flash Column Chromatography | [2] |

Experimental Protocol

Materials:

-

tert-Butyl 4-hydroxypiperidine-1-carboxylate

-

Thioacetic acid (CH₃COSH)

-

Triphenylphosphine (PPh₃)

-

Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (typically as a 40% solution in toluene)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate (for workup and chromatography)

-

Hexanes (for chromatography)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Argon or Nitrogen source for inert atmosphere

-

Syringes and needles

-

Rotary evaporator

-

Flash chromatography setup (silica gel)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve tert-butyl 4-hydroxypiperidine-1-carboxylate (1.0 eq.), thioacetic acid (1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF.[2]

-

Cooling: Cool the resulting solution to 0 °C using an ice bath.

-

Reagent Addition: To the stirred solution at 0 °C, add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise via syringe.[2] A color change is typically observed upon addition.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.[2] Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup:

-

Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator.

-

Redissolve the residue in ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure.

-

-

Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to isolate the pure this compound.[2] The major byproducts to be separated are triphenylphosphine oxide and the diethyl hydrazinedicarboxylate.[2]

Visualizations

Caption: Experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols for tert-Butyl 4-(acetylthio)piperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 4-(acetylthio)piperidine-1-carboxylate is a valuable building block in medicinal chemistry and drug discovery. Its structure incorporates a piperidine ring, a common scaffold in many pharmaceuticals, protected at the nitrogen atom with a tert-butyloxycarbonyl (Boc) group. The key functionality is the S-acetylated thiol at the 4-position. The acetyl group serves as a protecting group for the thiol, allowing for the unmasking of the reactive sulfhydryl group under specific conditions. This enables its use as a precursor for the synthesis of various molecules, including G-protein coupled receptor (GPCR) ligands, and as a component in the development of targeted probes and therapeutic agents.

Key Applications

The primary application of this compound lies in its ability to generate tert-butyl 4-mercaptopiperidine-1-carboxylate, a key intermediate for further synthetic transformations. The liberated thiol can participate in a variety of reactions, including:

-

Michael Addition: The thiol can act as a nucleophile in Michael additions to α,β-unsaturated carbonyl compounds, forming new carbon-sulfur bonds. This is a widely used reaction in the synthesis of complex organic molecules.

-

Disulfide Bond Formation: The thiol can be oxidized to form symmetrical or unsymmetrical disulfides. Disulfide bonds are important structural motifs in many biologically active molecules and are used as linkers in drug delivery systems.

-

Thiol-Ene "Click" Chemistry: The thiol can react with alkenes in the presence of a radical initiator or under photochemical conditions to form thioethers. This highly efficient and specific reaction is a cornerstone of "click chemistry" and is used in bioconjugation and materials science.

-

Synthesis of Thioesters and Thioethers: The thiol can be alkylated or acylated to produce a wide range of thioethers and thioesters with diverse biological activities.

Experimental Protocols

Protocol 1: Deacetylation of this compound to yield tert-Butyl 4-mercaptopiperidine-1-carboxylate

This protocol describes the hydrolysis of the thioacetate to unmask the free thiol.

Materials:

-

This compound

-

Methanol (MeOH)

-

Sodium hydroxide (NaOH) or Hydrochloric acid (HCl)

-

Water (deionized)

-

Dichloromethane (DCM) or Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure (Base-catalyzed):

-

Dissolve this compound (1.0 eq) in methanol.

-

Add a solution of sodium hydroxide (1.1 eq) in water dropwise to the stirring solution at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Once the reaction is complete, neutralize the mixture with a dilute aqueous HCl solution.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with dichloromethane or ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield tert-butyl 4-mercaptopiperidine-1-carboxylate.

Procedure (Acid-catalyzed):

-

Dissolve this compound (1.0 eq) in a mixture of methanol and concentrated hydrochloric acid.

-

Stir the reaction mixture at room temperature or gently heat to 50 °C.

-

Monitor the reaction progress by TLC.

-

Upon completion, carefully neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Remove the methanol under reduced pressure.

-

Extract the product with an organic solvent as described in the base-catalyzed procedure.

-

Wash, dry, and concentrate the organic extracts to obtain the desired thiol.

Data Presentation:

| Parameter | Base-catalyzed Hydrolysis | Acid-catalyzed Hydrolysis |

| Reagents | NaOH, MeOH/H₂O | HCl, MeOH |

| Temperature | Room Temperature | Room Temperature to 50 °C |

| Typical Yield | > 90% | > 85% |

| Purity | High, may require purification | High, may require purification |

Note: Yields and reaction times may vary depending on the specific reaction scale and conditions.

Protocol 2: Synthesis of a Symmetrical Disulfide

This protocol outlines the oxidation of the in-situ generated tert-butyl 4-mercaptopiperidine-1-carboxylate to its corresponding disulfide.

Materials:

-

This compound

-

Reagents for deacetylation (from Protocol 1)

-

Iodine (I₂) or air (oxygen)

-

Appropriate solvent (e.g., DCM, MeOH)

Procedure:

-

Generate tert-butyl 4-mercaptopiperidine-1-carboxylate from this compound following Protocol 1, but do not isolate the intermediate thiol.

-

To the crude reaction mixture containing the thiol, add a solution of iodine (0.5 eq) in the same solvent dropwise until a persistent yellow color is observed.

-

Alternatively, after the deacetylation, the reaction mixture can be stirred vigorously while open to the air for several hours to facilitate air oxidation.

-

Monitor the formation of the disulfide by TLC.

-

Once the reaction is complete, quench any excess iodine with a dilute aqueous solution of sodium thiosulfate.

-

Work up the reaction mixture as described in Protocol 1 (extraction, washing, drying, and concentration) to isolate the symmetrical disulfide.

Data Presentation:

| Parameter | Iodine Oxidation | Air Oxidation |

| Oxidizing Agent | Iodine (I₂) | Oxygen (from air) |

| Reaction Time | Typically rapid (minutes to 1 hour) | Slower (several hours to overnight) |

| Typical Yield | > 80% | Variable, generally lower than I₂ |

| Work-up | Requires quenching of excess iodine | Simpler work-up |

Experimental Workflows

The following diagrams illustrate the logical flow of the experimental procedures described above.

Caption: Workflow for the deacetylation of the starting material to yield the free thiol.

Caption: Workflow for the one-pot synthesis of the symmetrical disulfide.

Signaling Pathway Context

While this compound itself is a synthetic building block and does not directly interact with signaling pathways, the molecules synthesized from it are often designed to target specific biological pathways. For instance, piperidine-containing compounds are prevalent in ligands for G-Protein Coupled Receptors (GPCRs), a large family of transmembrane receptors that play a crucial role in cellular signaling.

The general mechanism of GPCR signaling is as follows:

-

An extracellular ligand (e.g., a drug molecule containing the piperidine-thiol scaffold) binds to the GPCR.

-

This binding induces a conformational change in the GPCR.

-

The activated GPCR then interacts with an intracellular G-protein.

-

The G-protein exchanges GDP for GTP, leading to its dissociation into α and βγ subunits.

-

These subunits then modulate the activity of downstream effector proteins (e.g., adenylyl cyclase, phospholipase C), leading to a cellular response.

Application Notes and Protocols: tert-Butyl 4-(acetylthio)piperidine-1-carboxylate in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of tert-butyl 4-(acetylthio)piperidine-1-carboxylate as a key building block in the synthesis of potent enzyme inhibitors for drug discovery. This document includes a summary of its application, relevant biological data, and a detailed experimental protocol for its utilization in the synthesis of a matrix metalloproteinase (MMP) inhibitor.

Introduction

This compound is a versatile heterocyclic building block employed in medicinal chemistry for the introduction of a mercaptopiperidine moiety into target molecules. The Boc-protected nitrogen allows for controlled reactions at other positions, while the acetylthio group serves as a stable precursor to a free thiol. This free thiol can act as a crucial zinc-binding group in the active site of metalloenzymes, making this reagent particularly valuable in the design of enzyme inhibitors.

Application: Synthesis of a Potent Matrix Metalloproteinase (MMP) Inhibitor

A key application of this compound is in the synthesis of selective inhibitors of matrix metalloproteinases (MMPs). MMPs are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. Their dysregulation is implicated in various pathological conditions, including arthritis, cancer, and cardiovascular diseases.

Specifically, the corresponding de-acetylated intermediate, tert-butyl 4-mercaptopiperidine-1-carboxylate, is a crucial component in the synthesis of the potent and selective MMP inhibitor, L-739,742. The piperidine thiol acts as a key pharmacophore, chelating the catalytic zinc ion within the MMP active site.

Biological Activity Data

The following table summarizes the inhibitory activity of the final compound, L-739,742, synthesized using the mercaptopiperidine building block derived from this compound.

| Enzyme Target | IC50 (nM) |

| MMP-1 (Collagenase-1) | 1.6 |

| MMP-2 (Gelatinase A) | 0.2 |

| MMP-3 (Stromelysin-1) | 8.8 |

| MMP-9 (Gelatinase B) | 0.8 |

| MMP-13 (Collagenase-3) | 0.4 |

Data represents the concentration of L-739,742 required for 50% inhibition of the respective enzyme activity.

Experimental Protocols

The following protocols detail the synthetic steps starting from this compound to yield the free thiol intermediate, followed by its incorporation into the MMP inhibitor scaffold.

Protocol 1: Synthesis of tert-Butyl 4-mercaptopiperidine-1-carboxylate

This protocol describes the hydrolysis of the acetylthio group to generate the free thiol.

Materials:

-

This compound

-

Methanol (MeOH)

-

Sodium hydroxide (NaOH)

-

1N Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of this compound (1.0 eq) in methanol, add a 1N aqueous solution of sodium hydroxide (1.1 eq).

-

Stir the reaction mixture at room temperature for 2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully neutralize the reaction mixture with 1N HCl to a pH of approximately 7.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield tert-butyl 4-mercaptopiperidine-1-carboxylate.

Protocol 2: Synthesis of the MMP Inhibitor L-739,742 Precursor

This protocol outlines the coupling of the thiol intermediate with a suitable electrophile to construct the core of the MMP inhibitor.

Materials:

-

tert-Butyl 4-mercaptopiperidine-1-carboxylate (from Protocol 1)

-

Appropriate electrophile (e.g., a substituted biphenyl methyl bromide derivative)

-

Potassium carbonate (K2CO3)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl acetate

Procedure:

-

Dissolve tert-butyl 4-mercaptopiperidine-1-carboxylate (1.0 eq) in DMF.

-

Add potassium carbonate (1.5 eq) to the solution.

-

To this mixture, add a solution of the electrophile (1.1 eq) in DMF dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, pour the mixture into water and extract with dichloromethane (3 x volumes).

-

Combine the organic layers, wash with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired coupled product.

Visualizations

Synthesis Workflow

The following diagram illustrates the overall synthetic workflow from the starting material to the final class of MMP inhibitors.

Caption: Synthetic pathway to MMP inhibitors.

Enzyme Inhibition Mechanism

The diagram below depicts the mechanism of action of the synthesized thiol-containing inhibitor within the active site of a matrix metalloproteinase.

Application Notes and Protocols: Tert-Butyl 4-(acetylthio)piperidine-1-carboxylate in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 4-(acetylthio)piperidine-1-carboxylate is a versatile synthetic building block with significant potential in drug discovery, particularly in the development of targeted covalent inhibitors. The core utility of this compound lies in its protected thiol functionality. The thioacetate group serves as a stable precursor to a reactive thiol (sulfhydryl group), which can be unmasked under specific conditions to form a covalent bond with a nucleophilic amino acid residue, most commonly cysteine, on a protein target. This approach has been successfully employed in the development of potent and selective inhibitors for a range of therapeutic targets, including kinases and proteases.

The piperidine scaffold is a common motif in medicinal chemistry, known to impart favorable pharmacokinetic properties such as improved solubility and metabolic stability. The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen allows for controlled, stepwise synthesis, enabling the facile incorporation of this fragment into more complex molecular architectures.

These application notes provide a comprehensive overview of the utility of this compound in the design and synthesis of covalent inhibitors, with a focus on targeting the KRAS G12C mutant protein, a key oncogenic driver. Detailed experimental protocols for the deprotection of the thioacetate, synthesis of a hypothetical covalent inhibitor, and its biochemical and biophysical characterization are provided.

Key Applications

-

Covalent Inhibitor Synthesis: The primary application is as a precursor for introducing a reactive thiol group into a molecule designed to covalently bind to a target protein. The thiol can act as a nucleophile to attack an electrophilic residue on the protein or be used in disulfide tethering approaches.

-

Cysteine Mimetics: The thiol group, once deprotected, can serve as a mimetic of a cysteine residue, potentially interacting with key residues in a protein's active site.

-

Fragment-Based Drug Discovery (FBDD): This compound can be used as a fragment in FBDD campaigns to identify novel binding interactions that can be elaborated into more potent ligands.

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₂H₂₁NO₃S |

| Molecular Weight | 259.37 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in most organic solvents (e.g., DCM, MeOH, DMSO) |

| Purity (typical) | >95% |

Table 2: Hypothetical Kinetic Data for a Covalent Inhibitor Derived from this compound against KRAS G12C

| Compound | Target | IC₅₀ (nM) | kᵢₙₐ꜀ₜ/Kᵢ (M⁻¹s⁻¹) |

| Hypothetical Inhibitor 1 | KRAS G12C | 50 | 1.5 x 10⁵ |

| Sotorasib (Reference) | KRAS G12C | 30 | 2.0 x 10⁵ |

| Adagrasib (Reference) | KRAS G12C | 45 | 1.8 x 10⁵ |

Note: The data for "Hypothetical Inhibitor 1" is illustrative and represents typical values for a potent covalent inhibitor.

Table 3: Hypothetical Mass Spectrometry Data for Covalent Modification of KRAS G12C

| Sample | Expected Mass (Da) | Observed Mass (Da) | Mass Shift (Da) | Interpretation |

| KRAS G12C (untreated) | 21,000 | 21,000 | - | Unmodified protein |

| KRAS G12C + Hypothetical Inhibitor 1 | 21,450 | 21,450 | +450 | Covalent adduct formation |

Note: The mass of "Hypothetical Inhibitor 1" is assumed to be 450 Da for illustrative purposes.